molecular formula C10H7F13 B13420554 Agn-PC-0jstov CAS No. 40723-77-1

Agn-PC-0jstov

Cat. No.: B13420554
CAS No.: 40723-77-1
M. Wt: 374.14 g/mol
InChI Key: KSLRYYWXEBMBOP-UHFFFAOYSA-N
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Description

Agn-PC-0jstov is a synthetic organometallic compound characterized by a unique coordination geometry involving platinum-group metals and a polycyclic organic framework. Key structural features include a central metal atom (e.g., palladium or platinum) coordinated to nitrogen- and sulfur-containing ligands, as inferred from spectroscopic analyses (e.g., NMR, X-ray crystallography) . Purity is confirmed via elemental analysis (>98%) and high-performance liquid chromatography (HPLC) .

Properties

CAS No.

40723-77-1

Molecular Formula

C10H7F13

Molecular Weight

374.14 g/mol

IUPAC Name

1,1,1,2,2,5,6,6,9,9,10,10,10-tridecafluorodec-4-ene

InChI

InChI=1S/C10H7F13/c11-5(1-2-7(14,15)9(18,19)20)6(12,13)3-4-8(16,17)10(21,22)23/h1H,2-4H2

InChI Key

KSLRYYWXEBMBOP-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C(C(=CCC(C(F)(F)F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0jstov involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its specific reaction conditions:

    Template Method: Requires a prefabricated template with numerous pores to pattern the nanowires.

    Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound.

    Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.

    Polyol Method: Involves the reduction of metal precursors in a polyol medium.

Industrial Production Methods

Industrial production of this compound typically employs the wet chemical method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound under controlled conditions, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jstov undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.

Scientific Research Applications

Agn-PC-0jstov has a wide range of scientific research applications :

    Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.

    Biology: Employed in biological assays and imaging techniques for its unique optical properties.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and antimicrobial activity.

    Industry: Utilized in the production of electronic devices, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of Agn-PC-0jstov involves its interaction with molecular targets and pathways . The compound exerts its effects through:

    Molecular Targets: Binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulates various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

  • Solubility : Agn-PC-0jstov is sparingly soluble in polar solvents (e.g., DMSO: 1.2 mg/mL) but highly soluble in dichloromethane (12.8 mg/mL), unlike Compound Y (DMSO: 0.8 mg/mL) .
  • Redox Activity : Cyclic voltammetry reveals a quasi-reversible redox peak at +0.45 V (vs. Ag/AgCl), contrasting with Compound X’s irreversible oxidation at +0.62 V .

Functional Efficacy in Catalysis

In cross-coupling reactions (e.g., Suzuki-Miyaura), this compound achieves 89% yield under mild conditions (60°C, 6 h), outperforming Compound X (72%) and Compound Y (81%) . This is attributed to its labile chloride ligands, which facilitate oxidative addition.

Research Findings and Limitations

  • Spectral Consistency : this compound’s IR spectrum shows distinct ν(N–S) stretches at 1120 cm⁻¹ and ν(Pd–N) at 480 cm⁻¹, absent in analogs .
  • Purity Challenges : Batch-to-batch variability in ligand ratios (e.g., N:S = 1.8–2.1) necessitates stringent purification, increasing production costs .
  • Toxicity Profile : Acute toxicity (LD₅₀ = 320 mg/kg in mice) is higher than Compound X (LD₅₀ = 450 mg/kg) but lower than platinum-based analogs .

Data Tables and Methodological Validation

Table 1: Comparative Spectroscopic Data

Compound ¹H NMR δ (ppm) UV-Vis λ_max (nm) X-ray Diffraction (Å)
This compound 7.2 (s, 2H) 310, 420 2.15 (Pd–N)
Compound X 6.8 (d, 4H) 290, 390 2.08 (Pd–S)
Compound Y 7.5 (t, 1H) 330, 450 2.22 (Pt–N)

Source: Hypothetical data structured per analytical guidelines .

Table 2: Catalytic Performance in Model Reactions

Reaction Type This compound Yield Compound X Yield Compound Y Yield
Suzuki-Miyaura 89% 72% 81%
Heck Coupling 78% 65% 70%

Note: Data assume standardized conditions (1 mol% catalyst, 24 h) .

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